molecular formula C22H19ClF3N5O5S B2544827 N-(4-amino-2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-01-7

N-(4-amino-2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No. B2544827
CAS RN: 868228-01-7
M. Wt: 557.93
InChI Key: ROZAKFBJNWWVGT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an amine, a thioether, a pyrimidinone, and a benzamide group. These functional groups suggest that the compound could have a variety of chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core pyrimidinone structure, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reactivity and compatibility of the different functional groups .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl group. Attached to this ring are several other functional groups, including an amine, a thioether, and a benzamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its various functional groups. For example, the amine group might be involved in acid-base reactions, the thioether group could participate in oxidation and reduction reactions, and the carbonyl group in the pyrimidinone ring could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and the carbonyl group would likely make the compound soluble in polar solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Given the complexity of the molecule, it could potentially interact with multiple targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, investigation of its reactivity, and study of its biological activity. It could also be interesting to explore its potential applications in areas like medicinal chemistry .

properties

IUPAC Name

N-[4-amino-2-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3N5O5S/c1-35-14-6-3-10(7-15(14)36-2)19(33)29-17-18(27)30-21(31-20(17)34)37-9-16(32)28-13-8-11(22(24,25)26)4-5-12(13)23/h3-8H,9H2,1-2H3,(H,28,32)(H,29,33)(H3,27,30,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZAKFBJNWWVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

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